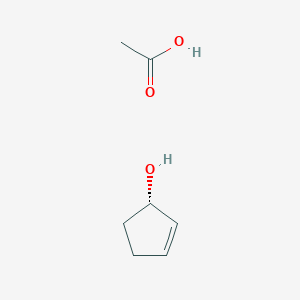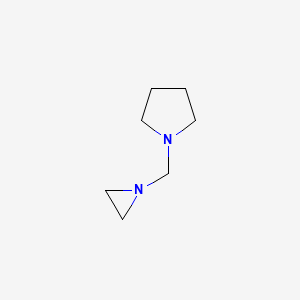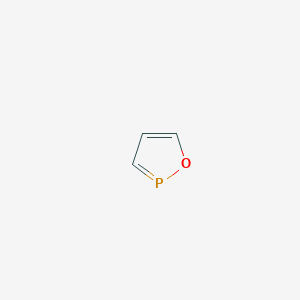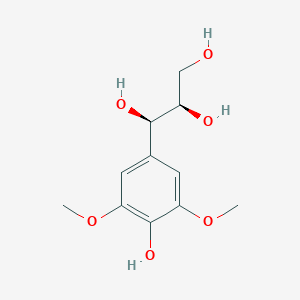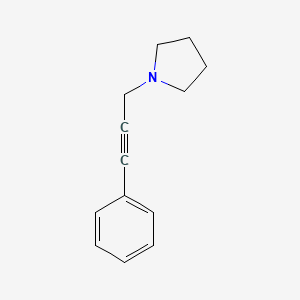
Pyrrolidine, 1-(3-phenyl-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(3-phenyl-2-propynyl)-: is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.2649 g/mol . This compound features a pyrrolidine ring substituted with a 3-phenyl-2-propynyl group, making it a unique structure in the realm of nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)- typically involves the reaction of pyrrolidine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of Pyrrolidine, 1-(3-phenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-(3-phenyl-2-propynyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alkenes or alkanes
Substitution: Various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(3-phenyl-2-propynyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(3-phenyl-2-propynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse applications in organic synthesis and medicinal chemistry.
Pyrrolizine: A bicyclic analog of pyrrolidine with significant biological activity and therapeutic potential.
Uniqueness
Pyrrolidine, 1-(3-phenyl-2-propynyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenyl-2-propynyl group enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
1015-02-7 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-(3-phenylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2 |
InChI-Schlüssel |
RMUXFGSBUMKISW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



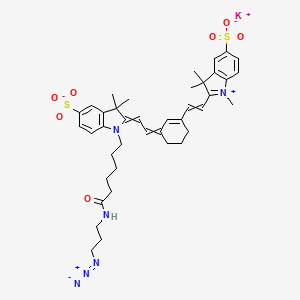
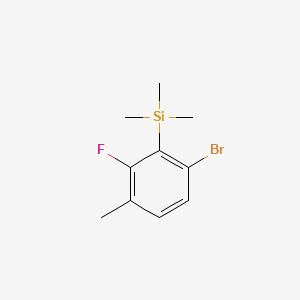
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
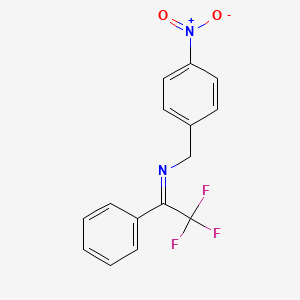
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
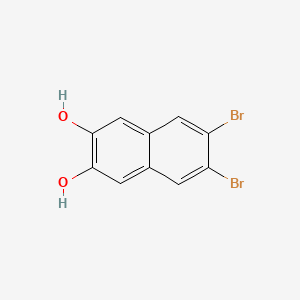
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)

